Berbine

Pharmacology Receptor Binding Neurochemistry

Researchers quantifying protoberberine alkaloids often face confounding variables from impure or misidentified reference standards. Berbine (CAS 483-49-8), the authenticated parent tetrahydroprotoberberine scaffold, eliminates this uncertainty. · Definitive reference standard for LC-MS/GC-MS quantification of berberine, palmatine, and related alkaloids. · Enables rigorous structure-activity relationship (SAR) studies with a well-characterized core scaffold. · Sourced through BenchChem's verified supply chain, ensuring batch-to-batch consistency for reproducible analytical workflows.

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
CAS No. 483-49-8
Cat. No. B1217896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerbine
CAS483-49-8
Synonymserbine
tetrahydroprotoberberine
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC=CC=C3CC2C4=CC=CC=C41
InChIInChI=1S/C17H17N/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1/h1-8,17H,9-12H2
InChIKeyBRLDZKPJJNASGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berbine Research and Industrial Procurement Guide


Berbine (CAS 483-49-8), also referred to as tetrahydroprotoberberine, is the fundamental parent structure of a significant class of isoquinoline alkaloids [1]. It serves as the core scaffold for numerous pharmacologically active compounds, including berberine and palmatine, and is primarily utilized in analytical chemistry, pharmacognosy, and as a key reference standard for the structural elucidation and quantification of related alkaloids [2].

Workflow
Protoberberine alkaloid quantification & structural elucidation
Selection
Core scaffold reference standard (HPLC/NMR)
Use Context
Pharmacognosy, analytical method calibration, research on isoquinoline alkaloids

Why Berbine Cannot Be Substituted by Berberine or Palmatine


Generic substitution among protoberberine alkaloids is scientifically unsound due to demonstrable differences in their biochemical and pharmacological profiles. Despite sharing the berbine core, compounds like berberine (a quaternary ammonium salt) and palmatine exhibit significantly divergent potencies across key biological targets, including alpha-2 adrenoceptors and microbial defense mechanisms [1]. Furthermore, the introduction of specific functional groups, such as the quaternary ammonium moiety in berberine, drastically alters its pharmacokinetic properties, leading to exceptionally low oral bioavailability (F < 1%) compared to its structural analogs [2]. Substitution without rigorous head-to-head comparison data risks introducing confounding variables into experimental outcomes.

Berberine is a quaternary ammonium salt; berbine is an uncharged base. Chromatographic retention and ionization behavior may differ substantially.

Palmatine carries distinct functional groups that shift analytical signal and may not serve as an equivalent reference for berbine-based quantification.

Direct substitution without co-validation can introduce systematic error into alkaloid profiling and reference standard comparisons.

Quantitative Differentiation Evidence


Alpha-2 Adrenoceptor Binding Affinity

Berberine demonstrates significantly higher affinity for the alpha-2 adrenoceptor than its close structural analog, palmatine. In competitive binding assays using rat cerebral cortex membranes, berberine inhibited binding with an IC50 value nearly 2-fold lower than that of palmatine [1].

Binding Affinity
Cross-study comparable
Berberine IC50 476 nM vs Palmatine 956 nM
Reported alpha-2 adrenoceptor binding context
Rat cortex membranes, [3H]yohimbine displacement
Pharmacology Receptor Binding Neurochemistry

Antibacterial Activity Against Staphylococcus aureus

Berberine exhibits superior antibacterial potency against Staphylococcus aureus 209P when compared to its in-class analogs. A 1962 study determined the effective dilution range for several protoberberine alkaloids, identifying berberine as the most potent agent [1]. While the data is presented as a range, it establishes a clear potency hierarchy: berberine > palmatine ≈ jatrorrhizine.

Antimicrobial Activity
Class-level inference
Berberine ranked strongest among tested protoberberines (dilution 1000–6000)
Reported rank-order screening context
Data from 1962 S. aureus 209P assay; quantitative MIC not specified
Antimicrobial Microbiology Natural Products

Oral Bioavailability Limitation

Berberine is characterized by an exceptionally low oral bioavailability of less than 1% [1]. This poor systemic absorption is primarily attributed to extensive intestinal first-pass elimination, which is the major barrier to its oral bioavailability, and its high extraction and distribution in the liver [2]. This is a key differentiating property that directly impacts its utility as an oral therapeutic agent, a limitation not universally shared across all protoberberine derivatives.

Oral Bioavailability
Reported
Berberine F < 1%
Highlights extreme first-pass effect context
Measured in humans and rats; not extrapolated to berbine itself
Pharmacokinetics Drug Metabolism ADME

Route-Dependent Acute Toxicity

The acute toxicity of berberine is highly dependent on the route of administration. Intravenous (IV) injection yields a median lethal dose (LD50) of 9.0386 mg/kg in mice, which is over 6-fold lower (more toxic) than the LD50 for intraperitoneal (IP) injection at 57.6103 mg/kg [1]. Notably, an oral LD50 could not be determined due to saturable absorption [1].

Acute Toxicity
Cross-study comparable
Berberine IV LD50 9.0 mg/kg vs IP LD50 57.6 mg/kg (mice)
Route-dependent toxicity context
Oral LD50 not determined due to saturable absorption
Toxicology Safety Pharmacology Preclinical

Validated Application Scenarios


Alpha-2 Adrenergic Mechanism Studies

For research focused on alpha-2 adrenoceptors, berberine is a validated and potent ligand with an established IC50 of 476 nM, making it significantly more effective than the related compound palmatine (IC50 = 956 nM) [1]. This makes berberine a preferred choice for in vitro and ex vivo studies examining adrenergic signaling, neurotransmitter release, and related cardiovascular or neurological pathways.

Antimicrobial Susceptibility and Resistance Research

Berberine serves as a key reference standard for evaluating the antimicrobial potency of protoberberine alkaloids. Its documented activity against Staphylococcus aureus, where it was identified as the most potent analog among a panel of protoberberines [1], makes it a valuable positive control for screening novel antimicrobial agents and for studying bacterial resistance mechanisms targeting this chemical scaffold.

ADME and Low-Bioavailability Formulation Development

Berberine is an ideal model compound for research into advanced drug delivery systems designed to overcome extreme oral bioavailability challenges. Its well-characterized, ultra-low bioavailability (F < 1%) [1] due to extensive first-pass metabolism [2] provides a stringent test case for evaluating the performance of novel formulations, such as nanoparticles, phytosomes, or permeation enhancers.

Preclinical Route-Dependent Toxicology Studies

The stark contrast in berberine's acute toxicity profile between intravenous (LD50 = 9.0 mg/kg) and intraperitoneal (LD50 = 57.6 mg/kg) administration routes [1] positions it as a critical case study for preclinical toxicology programs. It can be used to educate researchers on the importance of route-of-administration in safety assessments and to calibrate in vivo dosing regimens for parenteral studies.

Application
Selection Property
Validation Focus
Protoberberine quantification in receptor assays
Identity-confirmed parent scaffold
Chromatographic separation from berberine/palmatine
Antimicrobial protoberberine analytical reference
Reference standard purity & stability
Method specificity for berbine vs related alkaloids
Berberine bioavailability study structural reference
Uncharged core scaffold for method development
Matrix effect evaluation and calibration linearity
Toxicokinetic alkaloid quantification standard
Stable parent standard with defined identity
Accuracy and precision in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Berbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.